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molecular formula C20H26N2O3 B1670769 Disoxaril CAS No. 87495-31-6

Disoxaril

Cat. No. B1670769
M. Wt: 342.4 g/mol
InChI Key: FKLJPTJMIBLJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002960

Procedure details

To a stirred solution of 6.0 ml of diisopropylamine in 50 ml of tetrahydrofuran at 0° C. was added 22 ml of 2.1M n-butyllithium in hexane over a period of 20 minutes. The mixture was stirred 30 minutes at 5° C., then cooled to -55° C., and 4.5 g of 3,5-dimethylisoxazole was added dropwise during 15 minutes. The resulting slurry was stirred for 30 minutes at -60° C. and 12.4 g of 2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole in 35 ml of tetrahydrofuran was then added dropwise. After the addition was complete, the mixture was stirred for one hour during which the temperature rose to -40° C. The reaction mixture was allowed to warm to room temperature, 75 ml of water was then added dropwise, and the mixture was extracted with ethyl acetate. The ethyl acetate extracts were dried and concentrated in vacuo, and the residue triturated with ether. The ether insoluble fraction (10.5) consisted essentially of 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-methylisoxazole, identical with the product of Example 1, part (c).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[CH:18]=[C:17]([CH3:19])[O:16][N:15]=1.Br[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([C:34]2[O:35][CH2:36][CH2:37][N:38]=2)=[CH:30][CH:29]=1>O1CCCC1.CCCCCC.O>[O:35]1[CH2:36][CH2:37][N:38]=[C:34]1[C:31]1[CH:32]=[CH:33][C:28]([O:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:19][C:17]2[O:16][N:15]=[C:14]([CH3:13])[CH:18]=2)=[CH:29][CH:30]=1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
22 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1=NOC(=C1)C
Step Three
Name
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
Quantity
12.4 g
Type
reactant
Smiles
BrCCCCCCOC1=CC=C(C=C1)C=1OCCN1
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 minutes at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -55° C.
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 30 minutes at -60° C.
Duration
30 min
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour during which the temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
rose to -40° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1C(=NCC1)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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